5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine (CAS 823796-33-4) is a trisubstituted pyrimidine derivative with the molecular formula C₁₄H₁₆BrN₃ and a molecular weight of 306.20 g/mol. It belongs to the 4-amino-2-phenylpyrimidine chemotype, a scaffold extensively explored in medicinal chemistry for kinase inhibition, deubiquitinase modulation, and G protein-coupled receptor targeting.

Molecular Formula C14H16BrN3
Molecular Weight 306.20 g/mol
CAS No. 823796-33-4
Cat. No. B15213411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine
CAS823796-33-4
Molecular FormulaC14H16BrN3
Molecular Weight306.20 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NC(=NC=C1Br)C2=CC=CC=C2
InChIInChI=1S/C14H16BrN3/c1-3-18(4-2)14-12(15)10-16-13(17-14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
InChIKeyYVTQHJZJIYKHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine (CAS 823796-33-4): Core Structural Identity and Compound Class Placement for Procurement Decisions


5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine (CAS 823796-33-4) is a trisubstituted pyrimidine derivative with the molecular formula C₁₄H₁₆BrN₃ and a molecular weight of 306.20 g/mol . It belongs to the 4-amino-2-phenylpyrimidine chemotype, a scaffold extensively explored in medicinal chemistry for kinase inhibition, deubiquitinase modulation, and G protein-coupled receptor targeting [1][2]. The compound features three distinct substitution points: a bromine atom at the pyrimidine 5-position, a phenyl group at the 2-position, and an N,N-diethylamino group at the 4-position. This specific substitution pattern distinguishes it from other pyrimidine-based building blocks and creates a unique physicochemical and reactivity profile that is relevant for structure-activity relationship (SAR) studies and parallel library synthesis [1].

Why 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine Cannot Be Replaced by a Generic Pyrimidine Building Block


Within the 4-amino-2-phenylpyrimidine class, the identity and position of substituents critically determine both synthetic utility and biological target engagement. The bromine atom at the 5-position functions as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling late-stage diversification that chlorine or hydrogen analogs do not support with the same reactivity profile [1][2]. The N,N-diethylamino group at the 4-position confers distinct steric and electronic properties compared to N-methyl or N,N-dimethyl analogs, directly influencing LogP, polar surface area (PSA), and consequently membrane permeability and target binding . Replacing this compound with a simpler pyrimidine derivative—such as 5-bromopyrimidine, 5-bromo-2-phenylpyrimidine, or a 5-chloro analog—eliminates the integrated substitution pattern required for specific SAR campaigns and may fundamentally alter both the synthetic trajectory and the biological readout of a compound library .

Quantitative Differentiation Evidence: 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine vs. Closest Analogs


Molecular Weight and Lipophilicity Comparison: Bromo vs. Chloro Analog at the 5-Position

The bromo substituent at the 5-position confers a quantifiably higher molecular weight and lipophilicity compared to the direct 5-chloro analog. The target compound (C₁₄H₁₆BrN₃) has a molecular weight of 306.20 g/mol and a computed LogP of 3.75, whereas 5-chloro-N,N-diethyl-2-phenylpyrimidin-4-amine (CAS 823796-01-6, C₁₄H₁₆ClN₃) has a molecular weight of 261.75 g/mol and a LogP of 3.64 . The ΔLogP of +0.11 corresponds to approximately a 1.3-fold increase in theoretical octanol-water partition coefficient, which may influence membrane permeability and non-specific protein binding in cellular assays. The polar surface area (PSA) is identical at 29.02 Ų for both compounds, indicating that the lipophilicity difference arises solely from the halogen atom polarizability without altering hydrogen-bonding capacity .

Medicinal Chemistry Physicochemical Properties Lead Optimization

N-Substitution Differentiation: Diethylamino vs. Methylamino Impact on LogP and PSA

The N,N-diethylamino substitution at the 4-position produces a markedly different physicochemical profile compared to the N-methyl analog. The target compound (C₁₄H₁₆BrN₃) has a LogP of 3.75 and PSA of 29.02 Ų, while 5-bromo-N-methyl-2-phenylpyrimidin-4-amine (CAS 823796-09-4, C₁₁H₁₀BrN₃) has a LogP of 2.37 and PSA of 41.04 Ų . The ΔLogP of +1.38 represents an approximately 24-fold increase in theoretical partition coefficient, and the PSA is reduced by 12.02 Ų (29.3% reduction). These differences are directly attributable to the replacement of the polar N-H bond (present in the methylamino form) with the fully substituted N,N-diethylamino group, which eliminates a hydrogen-bond donor while adding two ethyl groups that increase hydrophobic surface area .

Drug Design SAR Studies Physicochemical Profiling

Batch-Specific Purity Specification and QC Documentation: Procurement-Grade Verification

Bidepharm (毕得医药) supplies 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine at a standard purity specification of 97%, with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports . While purity levels of ≥95% are common within this compound class, the availability of multi-method batch QC (NMR + HPLC + GC) provides procurement-level verification that exceeds the single-method characterization typical of catalog suppliers. This is relevant because the bromine atom at the 5-position makes the compound susceptible to dehalogenation during synthesis and storage; the availability of GC analysis in addition to HPLC and NMR ensures detection of volatile impurities and residual solvents that may not be captured by HPLC alone .

Quality Control Analytical Chemistry Procurement Specifications

Synthetic Utility: 5-Bromo Position as a Cross-Coupling Handle vs. 5-Unsubstituted Analogs

The 5-bromo substituent enables palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) at the pyrimidine 5-position, a site that is electronically deactivated toward nucleophilic aromatic substitution. The synthesis of 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine proceeds via selective bromination of N,N-diethyl-2-phenylpyrimidin-4-amine using bromine or N-bromosuccinimide in acetic acid or dichloromethane under controlled temperature conditions . This contrasts with 5-unsubstituted analogs (e.g., N,N-diethyl-2-phenylpyrimidin-4-amine), which lack a functional handle at this position and cannot participate in cross-coupling diversification without prior functionalization [1]. In the broader bromo-pyrimidine class, the 5-bromo position is well-established as a versatile synthetic handle for generating diverse compound libraries targeting kinases, as demonstrated in a recent study where bromo-pyrimidine analogues exhibited Bcr/Abl tyrosine kinase inhibitory activity with IC₅₀ values in the sub-micromolar range following structural elaboration [2].

Organic Synthesis Cross-Coupling Library Synthesis Medicinal Chemistry

Class-Level Target Engagement: 2-Phenylpyrimidin-4-amine Scaffold as a Privileged Chemotype for USP1/UAF1 and Kinase Inhibition

The 2-phenylpyrimidin-4-amine scaffold, of which the target compound is a specific embodiment, has been validated as a privileged chemotype across two distinct target classes. In the USP1/UAF1 deubiquitinase system, N-benzyl-2-phenylpyrimidin-4-amine derivatives achieved nanomolar inhibitory potency (lead compound ML323) with a strong correlation between in vitro IC₅₀ values and cellular activity in non-small cell lung cancer models, as measured by increased monoubiquitinated PCNA levels and decreased cell survival [1]. In the kinase inhibitor space, a patent (US20040186118A1) explicitly claims Chk-, Pdk- and Akt-inhibitory pyrimidines with the general formula encompassing 2-phenyl-4-amino-5-substituted pyrimidines, establishing the relevance of the 5-position substitution for kinase target engagement [2]. The 5-bromo substituent on the target compound provides both a potential halogen-bonding interaction with target proteins (as documented for 5-bromo vs. 5-chloro pyrimidines in halogen-bonding studies) [3] and a synthetic vector for further optimization. The N,N-diethylamino group further differentiates this compound from published N-benzyl and N-methyl series by altering both steric bulk and electronic character at the 4-amino position [1][2].

Cancer Therapeutics Deubiquitinase Inhibition Kinase Inhibition Target Engagement

Evidence-Backed Application Scenarios for 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine (CAS 823796-33-4)


Focused Kinase Inhibitor Library Synthesis via 5-Position Suzuki Diversification

This compound serves as a core building block for generating focused kinase inhibitor libraries through palladium-catalyzed Suzuki-Miyaura cross-coupling at the 5-bromo position [1]. The 5-bromo substituent provides a direct synthetic handle for introducing diverse aryl, heteroaryl, or alkenyl groups, while the pre-installed N,N-diethylamino and 2-phenyl groups ensure that only the 5-position varies across library members. The bromo-pyrimidine class has demonstrated Bcr/Abl tyrosine kinase inhibitory activity in the sub-micromolar range following structural elaboration, and the patent literature explicitly claims 2-phenyl-4-amino-5-substituted pyrimidines as Chk, Pdk, and Akt inhibitors [2][3]. The LogP of 3.75 and PSA of 29.02 Ų place this scaffold within favorable property space for kinase inhibitors, making it a rational choice for library synthesis targeting intracellular kinases.

USP1/UAF1 Deubiquitinase Probe Development and SAR Expansion

The 2-phenylpyrimidin-4-amine scaffold has been validated as a USP1/UAF1 inhibitory chemotype with nanomolar potency in biochemical and cellular assays [4]. 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine extends the published SAR by replacing the N-benzyl substituent (present in lead compound ML323 and its analogs) with an N,N-diethylamino group, which eliminates a potential metabolic liability (benzylic oxidation) while altering the hydrogen-bonding profile (removal of the N-H donor present in N-benzyl and N-methyl series) [4]. The 5-bromo position can be subsequently diversified to optimize USP1/UAF1 potency, or retained as a halogen-bond donor/acceptor to probe binding site interactions.

Physicochemical Property Reference Standard for Computational ADME Model Calibration

With a precisely defined molecular formula (C₁₄H₁₆BrN₃), molecular weight (306.20 g/mol), computed LogP (3.75), and PSA (29.02 Ų) , this compound can serve as a property reference standard for calibrating in silico ADME prediction models. The bromine atom provides a distinct mass spectral signature (characteristic ¹⁹Br:⁸¹Br isotope pattern at ~1:1 ratio) that facilitates analytical quantification in permeability and metabolic stability assays. Compared to the 5-chloro analog (MW 261.75, LogP 3.64) and the N-methyl analog (MW 264.12, LogP 2.37, PSA 41.04), this compound occupies a specific region of chemical property space that is underrepresented in standard calibration sets, making it valuable for improving model coverage .

Synthetic Methodology Development: Chemoselective Cross-Coupling on Polysubstituted Pyrimidines

This compound presents an ideal substrate for developing and benchmarking chemoselective cross-coupling methodologies. The 5-bromo position is electronically distinct from the 4-amino and 2-phenyl substituents, allowing researchers to study the orthogonality of Pd-catalyzed coupling conditions without interference from other reactive sites [1]. The presence of the N,N-diethylamino group provides a built-in internal standard for monitoring reaction progress by ¹H NMR (characteristic triplet and quartet signals from the ethyl groups). The established synthesis route—bromination of N,N-diethyl-2-phenylpyrimidin-4-amine —also makes this compound a practical starting point for optimizing bromination regioselectivity on 4-amino-2-phenylpyrimidine substrates.

Quote Request

Request a Quote for 5-Bromo-N,N-diethyl-2-phenylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.